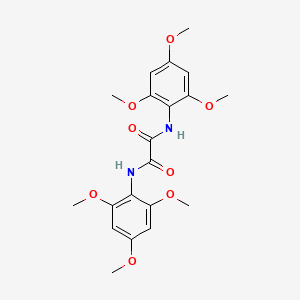

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

描述

准备方法

Synthetic Routes and Reaction Conditions

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide can be synthesized through the reaction of 2,4,6-trimethoxyaniline with oxalyl chloride in the presence of a base . The reaction typically involves the following steps:

- Dissolving 2,4,6-trimethoxyaniline in an organic solvent such as dichloromethane.

- Adding oxalyl chloride dropwise to the solution while maintaining a low temperature.

- Stirring the reaction mixture at room temperature for several hours.

- Quenching the reaction with water and extracting the product with an organic solvent.

- Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

化学反应分析

Types of Reactions

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide primarily undergoes substitution reactions, particularly in copper-catalyzed coupling reactions . These reactions involve the formation of carbon-nitrogen bonds between aryl halides and amines.

Common Reagents and Conditions

Reagents: Copper(I) iodide (CuI), aryl halides, secondary amines, and bases such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions are aryl amines and secondary amines, which are valuable intermediates in the synthesis of pharmaceuticals and materials .

科学研究应用

Chemical Applications

1. Ligand in Copper-Catalyzed Reactions

BTMPO serves primarily as a bidentate ligand in copper-catalyzed coupling reactions. Its ability to coordinate with copper ions enhances the catalytic activity of these reactions, particularly in the N-arylation of anilines and cyclic secondary amines. This property is crucial for synthesizing aryl amines and secondary amines from aryl bromides and secondary amines, which are valuable intermediates in organic synthesis.

- Mechanism of Action : BTMPO binds to copper through its oxygen atoms, facilitating the activation of otherwise unreactive substrates. This interaction is essential for overcoming high energy barriers associated with challenging coupling reactions .

2. Synthesis of Pharmaceuticals

Due to its role in facilitating the synthesis of aryl amines, BTMPO is also utilized as an intermediate in pharmaceutical chemistry. Compounds derived from BTMPO have shown potential for developing drugs with specific therapeutic effects.

Biological Applications

1. Antimicrobial and Anticancer Properties

Research into the derivatives of BTMPO has indicated potential biological activities, including antimicrobial and anticancer effects. These derivatives are being explored for their efficacy against various pathogens and cancer cell lines.

- Case Study : A study published in ACS Publications highlighted the use of BTMPO derivatives in enhancing the efficacy of known antimicrobial agents, suggesting a synergistic effect that could lead to more effective treatments .

Industrial Applications

1. Production of Electronic and Optical Materials

BTMPO is also applied in the production of materials with specific electronic and optical properties. Its chemical structure allows for modifications that can tailor materials for applications in electronics, such as semiconductors and photovoltaic cells.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Ligand in copper-catalyzed reactions | Enhances catalytic activity for synthesizing aryl and secondary amines |

| Pharmaceutical | Intermediate in drug synthesis | Used to create aryl amine structures for pharmaceuticals |

| Biology | Antimicrobial and anticancer research | Derivatives show potential against pathogens and cancer cell lines |

| Industry | Production of electronic/optical materials | Tailored for specific properties in semiconductors and photovoltaics |

作用机制

The mechanism by which N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide exerts its effects involves its role as a ligand in copper-catalyzed coupling reactions . The compound coordinates with copper(I) ions to form a complex that facilitates the activation of aryl halides. This activation enables the nucleophilic attack by amines, leading to the formation of carbon-nitrogen bonds . The key steps in the mechanism include:

- Formation of the copper-ligand complex.

- Oxidative addition of the aryl halide to the copper center.

- Nucleophilic attack by the amine.

- Reductive elimination to form the final product .

相似化合物的比较

N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide can be compared with other bisoxalamide ligands such as N,N’-Bis(furan-2-ylmethyl)oxalamide and N,N’-Bis(2,4,6-trimethylphenyl)oxalamide . These compounds share similar structures but differ in their substituents, which can influence their reactivity and selectivity in catalytic reactions . N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide is unique due to its trimethoxy substituents, which enhance its electron-donating properties and improve its performance in copper-catalyzed coupling reactions .

List of Similar Compounds

- N,N’-Bis(furan-2-ylmethyl)oxalamide

- N,N’-Bis(2,4,6-trimethylphenyl)oxalamide

- N,N’-Bis(2,4,6-trimethoxyphenyl)ethanediamide

生物活性

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molar Mass : 420.41 g/mol

- CAS Number : 957476-07-2

- Density : 1.283 g/cm³ (predicted)

- pKa : 9.06 (predicted)

BTMPO features two 2,4,6-trimethoxyphenyl groups linked by an oxalamide moiety, which contributes to its unique reactivity and biological activity.

BTMPO primarily acts as a ligand in copper-catalyzed coupling reactions, promoting the N-arylation of anilines and cyclic secondary amines. The compound enhances the catalytic activity of copper by forming stable complexes that facilitate the activation of challenging substrates such as sterically hindered amines .

Antimicrobial Properties

Research indicates that derivatives of BTMPO exhibit significant antimicrobial activity. In vitro studies have shown that these derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

BTMPO has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. The compound's ability to target specific biochemical pathways makes it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Copper Catalysis | Enhanced efficiency in coupling reactions | , |

Case Study: Anticancer Mechanism

A study conducted on the effects of BTMPO on human cancer cell lines revealed that treatment with the compound resulted in significant cell death compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of BTMPO is crucial for its development as a therapeutic agent. Preliminary data suggest that BTMPO has favorable solubility and stability profiles, although detailed pharmacokinetic studies are still needed. Toxicological assessments indicate that while BTMPO is harmful if ingested (H302), it shows moderate skin irritation potential (H315) .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing BTMPO?

- Synthesis : BTMPO can be synthesized via condensation reactions between oxalyl chloride and 2,4,6-trimethoxyaniline derivatives under inert conditions. While direct protocols are not detailed in the evidence, analogous oxalamide syntheses (e.g., hydrolysis of ester precursors followed by neutralization) suggest a two-step approach involving oxalyl chloride and amine coupling .

- Characterization : Use NMR (e.g., , ) to confirm methoxy group integration and oxalamide backbone. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as seen in related oxalamides) can resolve conformational details, such as antiperiplanar carbonyl groups or aryl ring orientations .

Q. How does BTMPO enhance copper-catalyzed cross-coupling reactions?

- BTMPO acts as a bidentate ligand in Cu(I) complexes, stabilizing active catalytic species during N-arylation of amines. Its electron-rich 2,4,6-trimethoxyphenyl groups improve ligand solubility and steric bulk, facilitating substrate binding. This is critical for reactions with acyclic secondary amines, where steric hindrance typically limits efficiency .

Q. What structural features of BTMPO influence its reactivity in catalysis?

- The methoxy substituents on the aryl rings enhance electron donation to the copper center, while the oxalamide backbone provides rigidity and chelating capability. Conformational flexibility (e.g., aryl ring twisting relative to the oxalamide plane) may modulate substrate accessibility .

Advanced Research Questions

Q. What mechanistic insights explain BTMPO's role in Cu(I)/Cu(III) catalytic cycles?

- Studies propose an oxidative addition/reductive elimination (OARE) mechanism. BTMPO stabilizes a Cu(I) intermediate, which oxidizes to Cu(III) upon substrate binding. Radical clock experiments exclude free radical pathways, supporting a metal-centered mechanism. Spectroscopic and kinetic studies (e.g., EPR, DFT calculations) are recommended to probe intermediate states .

Q. How does BTMPO address challenges in coupling sterically hindered substrates?

- BTMPO's bulky 2,4,6-trimethoxyphenyl groups create a tailored steric environment, enabling coupling of hindered aryl chlorides (e.g., 2-chloroaniline) or acyclic secondary amines. Comparative studies show higher yields with BTMPO versus less bulky ligands (e.g., BFMO) for such substrates. Optimize ligand-to-copper ratios (0.5–5 mol%) and temperatures (80–110°C) to balance reactivity and selectivity .

Q. How does BTMPO compare to other oxalamide ligands in cross-coupling efficiency?

- Ligand screening : BTMPO outperforms N,N′-bis(furan-2-ylmethyl)oxalamide (BFMO) in sterically demanding reactions but is less effective for electron-deficient aryl bromides. For heteroaryl chlorides (e.g., quinoline derivatives), ligands like BMDMPO (N,N-bis(4-methoxy-2,6-dimethylphenyl)oxalamide) may be superior. Tabulate turnover numbers (TONs) and substrate scope across ligands to identify optimal pairings .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of BTMPO?

- Case study : Discrepancies in mono- vs. diarylation outcomes (e.g., piperazine reactions) may arise from substrate electronic effects or ligand loading. Control experiments with standardized conditions (solvent, base, temperature) and kinetic profiling can clarify trends. For example, high BTMPO loading (5 mol%) may favor monoarylation by accelerating catalyst turnover .

Q. What strategies optimize BTMPO-based protocols for gram-scale synthesis?

- Scale-up considerations : Use CuI/BTMPO systems with inexpensive bases (e.g., KPO) in polar aprotic solvents (DMF, DMSO). Monitor exotherms and implement slow substrate addition to prevent side reactions. For purification, leverage BTMPO’s low solubility in ether or hexane for facile crystallization. Validate scalability with ≥90% yield in 0.5-mol trials .

属性

IUPAC Name |

N,N'-bis(2,4,6-trimethoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVJMONAWAGMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)NC2=C(C=C(C=C2OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957476-07-2 | |

| Record name | N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。